molecular formula C13H14ClN3O2 B13232832 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13232832
M. Wt: 279.72 g/mol
InChI Key: DECSYJIHWZXFLW-UHFFFAOYSA-N
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Description

5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carboxylic acid group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 3-chlorobenzonitrile with tert-butyl hydrazine to form an intermediate, which is then cyclized to produce the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of substituted triazole derivatives.

Scientific Research Applications

5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The presence of the tert-butyl and chlorophenyl groups can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-carboxylic acid: Lacks the tert-butyl and chlorophenyl groups, resulting in different chemical and biological properties.

    5-Tert-butyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but without the chlorophenyl group.

    1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but without the tert-butyl group.

Uniqueness

The presence of both the tert-butyl and chlorophenyl groups in 5-Tert-butyl-1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid makes it unique. These groups can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups can enhance its stability, solubility, and binding affinity for specific targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

5-tert-butyl-1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,18,19)

InChI Key

DECSYJIHWZXFLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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